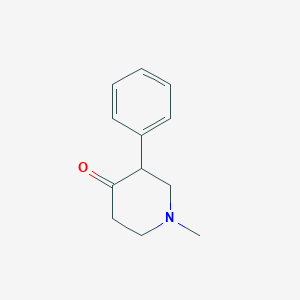

1-Methyl-3-phenylpiperidin-4-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-methyl-3-phenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-13-8-7-12(14)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMPVSIWZXUUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)C(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509885 | |

| Record name | 1-Methyl-3-phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3881-28-5 | |

| Record name | 1-Methyl-3-phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Methyl 3 Phenylpiperidin 4 One and Its Derivatives

Classical Approaches to 1-Methyl-3-phenylpiperidin-4-one Synthesis

Traditional methods for constructing the piperidinone ring often involve the convergent assembly of simpler, acyclic precursors through well-established name reactions. These methods are valued for their reliability and the accessibility of starting materials.

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org It is a three-component condensation reaction involving an enolizable aldehyde or ketone, a primary or secondary amine, and a non-enolizable aldehyde (commonly formaldehyde). wikipedia.orgorganic-chemistry.org The final product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org This reaction has been widely adapted for the synthesis of various piperidin-4-one derivatives. chemrevlett.comresearchgate.net

The reaction mechanism initiates with the formation of an iminium ion from the amine and formaldehyde (B43269). wikipedia.orgyoutube.com The enolizable ketone then acts as a nucleophile, attacking the iminium ion to form the Mannich base. wikipedia.org In the context of piperidinone synthesis, a double Mannich condensation can be employed. For instance, the reaction between an enolizable ketone, methylamine (B109427), and two equivalents of an aldehyde can lead to the formation of the piperidone ring in a single step.

The synthesis of substituted 4-piperidones often involves the condensation of an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) (as an ammonia (B1221849) source) in an ethanol (B145695) medium. researchgate.net

Table 1: Example of Mannich Reaction for Substituted 4-Piperidones

| Reactant 1 | Reactant 2 | Reactant 3 | Medium | Product Type |

|---|---|---|---|---|

| Ethyl methyl ketone | Substituted aromatic aldehydes | Ammonium acetate | Ethanol | Substituted 4-piperidones researchgate.net |

Condensation reactions are fundamental to the formation of the piperidinone ring. An early and elegant method for synthesizing 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates involves the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia or a primary amine. chemrevlett.com

A prominent intramolecular condensation reaction used for creating the piperidin-4-one ring is the Dieckmann condensation. stackexchange.com This reaction involves the intramolecular cyclization of a diester in the presence of a strong base to yield a β-keto ester. stackexchange.com For the synthesis of 1-Methyl-4-piperidone (B142233), a suitable precursor is 3,3'-methylimino-di-propionic acid diethyl ester. Treatment of this diester with a base like sodium ethoxide (NaOEt) causes an intramolecular cyclization. The resulting cyclic β-keto ester, ethyl 1-methyl-4-oxopiperidine-3-carboxylate, can then be hydrolyzed and decarboxylated under acidic conditions to afford the final 1-methyl-4-oxopiperidone product. stackexchange.com

Table 2: Dieckmann Condensation for 1-Methyl-4-piperidone Synthesis

| Starting Material | Reagent | Intermediate | Final Step | Product |

|---|

Reductive amination is a powerful method for forming amines from aldehydes or ketones. acsgcipr.orglibretexts.org The process involves two main steps: the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, followed by the in-situ reduction of this intermediate to the corresponding amine. acsgcipr.orglibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comyoutube.com

This methodology can be applied to the synthesis of piperidinones. For example, a suitable 1,5-dicarbonyl compound can undergo a cyclizing reductive amination with methylamine. The reaction first forms an enamine or imine at one carbonyl, which then undergoes an intramolecular attack on the second carbonyl group, followed by reduction to yield the 1-methyl-4-piperidone ring system. A method has been disclosed for preparing 3-methyl-1-phenethyl piperidine-4-ketone starting from 3-substituted pyridine-4-alcohol, which is converted to a quaternary ammonium salt and then reduced with sodium borohydride (B1222165) (NaBH₄) to yield the piperidin-4-one derivative after isomerization. google.com

Table 3: Reagents in Reductive Amination

| Carbonyl Source | Amine Source | Reducing Agent | Key Feature |

|---|---|---|---|

| Aldehydes, Ketones | Ammonia, Primary/Secondary Amines | Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com | Selectively reduces imines over ketones/aldehydes. masterorganicchemistry.com |

| Aldehydes, Ketones | Primary/Secondary Amines | Sodium triacetoxyborohydride (NaBH(OAc)₃) masterorganicchemistry.com | A less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

Advanced Synthetic Transformations for this compound Derivatives

Modern synthetic chemistry offers more sophisticated approaches that often provide better control over stereochemistry and functional group tolerance. These methods typically focus on the strategic construction of the heterocyclic ring through cyclization reactions.

The formation of the piperidine (B6355638) ring is the key step in these syntheses, and various cyclization strategies have been developed to achieve this efficiently.

Intramolecular reactions are highly effective for forming cyclic structures, including the piperidinone core. As previously discussed under condensation reactions, the Dieckmann condensation is a premier example of an intramolecular cyclization approach. stackexchange.com The reaction leverages a linear diester precursor, which already contains the requisite nitrogen atom, to form the six-membered ring through a base-catalyzed carbon-carbon bond formation. stackexchange.com

The mechanism proceeds via the deprotonation of a carbon alpha to one of the ester groups by a strong base, creating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group to form a cyclic β-keto ester. The subsequent workup, typically involving acidic hydrolysis, cleaves the ester and induces decarboxylation, yielding the stable piperidin-4-one ring. stackexchange.com This strategy provides a high degree of control over the ring formation process.

Cyclization Reactions in Piperidine Ring Construction.

Annulation Strategies

Annulation strategies are a cornerstone in the synthesis of cyclic systems like piperidinones. These methods involve the formation of a new ring onto a pre-existing structure. While specific examples for the direct synthesis of this compound via a single, named annulation reaction are not extensively detailed in the provided results, the principles of annulation are fundamental. For instance, a related approach involves the synthesis of N-methyl-4-piperidone, a structural analog. This synthesis can be achieved through a process that begins with the reaction of diethyl 1,3-acetonedicarboxylate with formaldehyde and methylamine in the presence of a catalyst like p-toluenesulfonic acid, followed by hydrolysis and decarboxylation. chemicalbook.com This method, while not a direct annulation in the classical sense (e.g., Robinson annulation), demonstrates the construction of the piperidone ring from acyclic precursors.

A more general approach to fused piperidinone systems involves a radical-ionic cascade process. For example, azabicyclo[4.3.0]nonanes have been assembled from chiral allylsilanes bearing an oxime moiety. This cascade involves the addition of an α-iodoester, followed by a 5-exo-trig cyclization and subsequent lactamization to yield the piperidinone core. nih.govacs.org This demonstrates a sophisticated annulation strategy where the piperidine ring is formed with a high degree of stereocontrol. nih.govacs.org

Hydrogenation and Reduction Protocols

Hydrogenation and reduction are common methods for the synthesis of piperidines from corresponding pyridine (B92270) or tetrahydropyridine (B1245486) precursors. A prominent strategy involves the catalytic hydrogenation of a suitably substituted pyridine. For example, the selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) has been achieved using heterogeneous catalysts like palladium on carbon (Pd/C). d-nb.info This process can be optimized to achieve high conversion and selectivity, minimizing over-reduction to the corresponding cyclohexylpiperidine. d-nb.info

In a specific application, a process for preparing 1-methyl-3-phenylpiperazine (B26559), a closely related structure, involves the debenzylation of a precursor via hydrogenation over a palladium on charcoal catalyst. google.comresearchgate.net This highlights the utility of catalytic hydrogenation for the removal of protecting groups and the formation of the final piperidine or piperazine (B1678402) ring.

Another relevant reduction protocol is the use of reducing agents like lithium aluminum hydride (LiAlH₄). In the synthesis of 1-methyl-3-phenylpiperazine, a 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine intermediate is reduced with LiAlH₄. google.comresearchgate.net While this example leads to a piperazine, the reduction of a ketone at the 4-position of a piperidinone precursor to an alcohol, followed by further functionalization or deoxygenation, is a plausible synthetic step.

| Precursor | Reagent/Catalyst | Product | Yield | Reference |

| 4-Phenylpyridine | Pd/C, H₂ | 4-Phenylpiperidine | 81% (isolated) | d-nb.info |

| 4-Benzyl-1-methyl-3-phenylpiperazine | 5% Pd/C, H₂ | 1-Methyl-3-phenylpiperazine | Not specified | google.com |

| 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | LiAlH₄ | 1-Methyl-3-phenylpiperazine | 93.6% | google.com |

Table 1: Examples of Hydrogenation and Reduction Protocols

Radical-Mediated Cyclization

Radical-mediated cyclizations offer a powerful and often stereoselective means of constructing piperidine rings. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. A variety of methods have been developed, utilizing different radical initiators and precursors.

One approach involves the intramolecular cyclization of linear amino-aldehydes catalyzed by a cobalt(II) complex. mdpi.com This method is effective for producing various piperidines, although it can sometimes be accompanied by the formation of a linear alkene byproduct. mdpi.com Another strategy employs an iron-catalyzed reductive amination and cyclization cascade, where phenylsilane (B129415) plays a key role in the formation and reduction of an imine intermediate, which then cyclizes. mdpi.com

Copper-catalyzed radical-mediated cyclizations have also been reported. mdpi.com In one example, a copper catalyst initiates the formation of an N-radical, which then undergoes a 1,5-hydrogen atom transfer (HAT). The resulting carbon radical is trapped by carbon monoxide and a Cu(II) species, leading to the piperidinone structure. mdpi.com

Furthermore, the synthesis of fused piperidinones has been achieved through a radical-ionic cascade process, as mentioned earlier. nih.govacs.org This method demonstrates the potential for complex ring construction with high stereocontrol. nih.govacs.org Additionally, the construction of spirocyclic piperidines can be achieved from linear aryl halide precursors using an organic photoredox catalyst. nih.gov This process involves the formation of an aryl radical, which undergoes regioselective cyclization. nih.gov

| Method | Catalyst/Initiator | Key Features | Reference |

| Intramolecular Cyclization of Amino-aldehydes | Cobalt(II) catalyst | Good yields, potential for byproduct formation | mdpi.com |

| Reductive Amination/Cyclization | Iron complex, Phenylsilane | Efficient for pyrrolidines, piperidines, and azepanes | mdpi.com |

| N-Radical Cyclization | Copper catalyst, CO | Involves 1,5-HAT and carbonylation | mdpi.com |

| Radical-Ionic Cascade | α-iodoester, Et₃B | Stereocontrolled synthesis of fused piperidinones | nih.govacs.org |

| Photoredox Catalysis | Organic photoredox catalyst | Synthesis of spirocyclic piperidines from aryl halides | nih.gov |

Table 2: Overview of Radical-Mediated Cyclization Strategies

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netjocpr.comnobelprize.org These reactions are particularly useful for the synthesis of aryl-substituted piperidines. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are among the most widely used methods. jocpr.com

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or pseudohalide, is a powerful method for creating aryl-substituted piperidines. jocpr.comscielo.br For instance, a key step in the synthesis of a pharmaceutical intermediate involved a Suzuki reaction between a pyridyl chloride and an aryl boronate, albeit under harsh conditions. scielo.br More recent developments have focused on milder reaction conditions and lower catalyst loadings. scielo.br

The Heck reaction, which couples an alkene with an aryl halide, can also be employed. nobelprize.orgscielo.br For example, the synthesis of styryl-piperidine adducts has been achieved through a Heck reaction between an enamine precursor and aryl iodides, using palladium acetate with an N-heterocyclic carbene (NHC) ligand. scielo.br

These palladium-catalyzed methods offer high functional group tolerance and are often conducted under mild conditions, making them highly valuable in the synthesis of complex molecules like derivatives of this compound. nobelprize.orgrsc.org

| Reaction Type | Coupling Partners | Catalyst System (Example) | Key Feature | Reference |

| Suzuki-Miyaura | Pyridyl chloride, Aryl boronate | Pd(PPh₃)₄ | C(sp²)-C(sp²) bond formation | scielo.br |

| Suzuki-Miyaura | Aryl halide, Arylboronic acid | PdCl₂(APhos) | High activity, lower catalyst loading | scielo.br |

| Heck | Enamine, Aryl iodide | Pd(OAc)₂, NHC ligand | Synthesis of styryl-piperidines | scielo.br |

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric methods for the synthesis of this compound derivatives is of paramount importance.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of one diastereomer over another. This can be achieved through various strategies, including substrate-controlled and reagent-controlled methods.

One notable example of a diastereoselective approach is the radical-ionic cascade for the synthesis of fused piperidinones mentioned previously. nih.govacs.org In this process, the use of a chiral allylsilane allows for high levels of stereoinduction, effectively controlling the stereochemistry of the newly formed stereogenic centers. nih.govacs.org

Another general strategy involves the intramolecular amination of methoxyamine-containing boronic esters, which has been used to construct piperidines. mdpi.com While the provided information does not specify the diastereoselectivity for the synthesis of this compound itself, such methods often exhibit high levels of diastereocontrol based on the substrate's existing stereochemistry.

Enantioselective Methodologies

Enantioselective synthesis focuses on the preferential formation of one enantiomer. This is often accomplished using chiral catalysts, auxiliaries, or reagents.

An example of an enantioselective approach is the synthesis of (S)-(+)-4-Methyl-3-heptanone, a chiral ketone, which utilizes a SAMP hydrazone auxiliary. orgsyn.org The hydrazone is first alkylated, and subsequent ozonolysis yields the chiral ketone with high enantiomeric excess. orgsyn.org While this is not a direct synthesis of a piperidinone, the principle of using a chiral auxiliary to direct the stereochemical outcome is a widely applied strategy in asymmetric synthesis.

In a different context, the enantioselective synthesis of 3-deoxy-(R)-sphingomyelin from (S)-1-(4'-methoxyphenyl)glycerol demonstrates the use of a chiral starting material to control the stereochemistry of the final product. nih.gov This approach, known as a chiron-based synthesis, is a powerful tool for obtaining enantiomerically pure compounds.

A metal-free, enantioselective N-alkylation of amines with alcohols has been developed using a TEMPO-BAIB-HEH-Brønsted acid catalytic system. organic-chemistry.org This method has been applied to the kinetic resolution of chiral amines using a chiral phosphoric acid catalyst, demonstrating the potential for creating enantioenriched piperidine precursors. organic-chemistry.org

| Approach | Key Strategy | Example Application | Reference |

| Diastereoselective | Radical-ionic cascade with chiral allylsilane | Synthesis of fused piperidinones | nih.govacs.org |

| Enantioselective | Chiral auxiliary (SAMP hydrazone) | Synthesis of (S)-(+)-4-Methyl-3-heptanone | orgsyn.org |

| Enantioselective | Chiral starting material | Synthesis of 3-deoxy-(R)-sphingomyelin | nih.gov |

| Enantioselective | Kinetic resolution with chiral catalyst | N-alkylation of amines | organic-chemistry.org |

Table 4: Stereoselective and Asymmetric Synthesis Approaches

Modern Innovations in this compound Synthesis

Recent advancements in synthetic chemistry have led to more efficient and rapid methods for preparing this compound. These modern techniques offer improvements over classical methods, such as the Petrenko-Kritschenko piperidone synthesis, by enhancing yields, reducing reaction times, and promoting more environmentally friendly processes. jocpr.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. at.ua In the context of this compound synthesis, microwave irradiation can significantly reduce reaction times and improve yields. For instance, a reported microwave-assisted method achieves a 60–80% yield in just 2 hours at 120°C. This rapid heating can be particularly advantageous for the cyclization steps involved in forming the piperidinone core. mdpi.com The use of microwave synthesis is often associated with solvent-free conditions or the use of minimal solvent, contributing to greener chemistry principles. mdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Heating | Reference |

| Reaction Time | Several hours to overnight | 1-2 hours | |

| Yield | Moderate | 60-80% | |

| Temperature | Varies | 120°C | |

| Conditions | Often requires reflux | Sealed vessel, controlled pressure | mdpi.com |

Catalysis plays a pivotal role in the efficient synthesis of complex molecules like this compound. Both transition metal catalysis and organocatalysis have been explored to facilitate key bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, for example, can be employed to introduce the phenyl group at the C-3 position of the piperidine ring. Research on related piperidine derivatives has demonstrated the utility of palladium complexes in their synthesis. researchgate.net Additionally, catalytic hydrogenation using catalysts like palladium on carbon is a crucial step in synthetic routes that involve the removal of protecting groups, such as a benzyl (B1604629) group from the nitrogen atom, prior to methylation. google.com

Organocatalysis, which uses small organic molecules to accelerate reactions, offers a metal-free alternative. While specific organocatalytic methods for this compound are not extensively detailed in the provided results, the general principles of enamine and iminium ion catalysis are highly applicable to the functionalization of the piperidinone core.

A patented method describes the preparation of related 3-substituted-1-phenethyl piperidine-4-ones starting from 3-substituted pyridin-4-alcohols. This process involves the formation of a quaternary amine, followed by selective reduction with sodium borohydride and subsequent isomerization, highlighting a strategic approach that could be adapted. google.com

Functionalization and Derivatization Strategies

The biological activity of piperidine derivatives can be finely tuned by introducing various substituents at different positions of the piperidine ring.

The structure of this compound offers several sites for modification:

N-1 Position: The methyl group at the N-1 position is a key feature. However, variations at this position can significantly impact activity. Synthetic strategies often involve the initial use of a protecting group on the nitrogen, such as a benzyl or Boc group, which is later removed to allow for the introduction of a methyl group or other alkyl substituents via alkylation. researchgate.netresearchgate.net

C-3 Position: The phenyl group at C-3 is crucial for the identity of the compound. Modifications to this aromatic ring, such as the introduction of substituents, can alter the molecule's properties.

C-4 Position: The ketone at the C-4 position is a versatile functional handle for further reactions. It can undergo reduction to an alcohol, or it can be a site for nucleophilic addition or condensation reactions to introduce new functionalities.

C-6 Position: While less commonly discussed for this specific molecule, the C-6 position can also be a target for substitution, often introduced during the initial ring formation.

Studies on related 3,4-disubstituted piperidines have shown that even small changes, such as the addition or removal of methyl groups at the C-3 and C-4 positions, can significantly influence their interaction with biological targets. acs.org

The ketone at the C-4 position is a prime site for creating derivatives and conjugates. A notable example is the synthesis of thiosemicarbazone derivatives.

Thiosemicarbazone Derivatives: These are typically synthesized through a condensation reaction between the C-4 ketone of the piperidinone and thiosemicarbazide. rdd.edu.iqnih.gov This reaction is often carried out by refluxing the two reactants in an alcoholic solvent, sometimes with a few drops of acid as a catalyst. rdd.edu.iq The resulting thiosemicarbazones are of interest due to their potential biological activities, including their ability to chelate metal ions. nih.gov

| Starting Material | Reagent | Reaction Condition | Product | Reference |

| 3-methyl-2,6-bis(4-R-phenyl)piperidin-4-one | Thiosemicarbazide | Ethanol, HCl (cat.), reflux | Thiosemicarbazone derivative | rdd.edu.iq |

| Benzaldehyde derivatives | Thiosemicarbazide | Ethanol, K2CO3, room temp to reflux | Thiosemicarbazone derivative | nih.gov |

The synthesis of other analogs often involves multi-step sequences. For instance, the Strecker-type condensation of a related piperidone with an amine and a cyanide source can lead to α-amino nitriles, which can be further elaborated into more complex structures. researchgate.net The piperidine ring itself is a ubiquitous feature in many drug candidates and natural alkaloids, highlighting the importance of developing diverse synthetic and functionalization strategies. rdd.edu.iqwikipedia.org

Computational Chemistry and Theoretical Investigations of 1 Methyl 3 Phenylpiperidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in the study of piperidinone derivatives. These methods allow for the detailed examination of molecular geometries, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) Applications in Piperidinone Research

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. youtube.comyoutube.com In the context of piperidinone research, DFT has been successfully applied to a variety of derivatives to predict their properties. For instance, studies on related piperidin-4-one compounds have utilized DFT to optimize molecular geometries, calculate fundamental vibrational frequencies, and analyze electronic transitions. nih.govresearchgate.net The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional is a popular choice for such calculations, often providing results that are in good agreement with experimental data. nih.govresearchgate.netresearchgate.net DFT calculations are valuable for understanding the structure-property relationships within the piperidinone class of compounds, including aspects like conformational preferences and the influence of substituents on the piperidine (B6355638) ring. osti.govnih.gov

Basis Set Selection and Computational Resources

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the electronic wave function of a molecule. youtube.commit.edu Larger basis sets generally provide more accurate results but at a higher computational cost. youtube.com Common basis sets used in the study of piperidinone derivatives include the Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), and the Karlsruhe def2 basis sets like def2-TZVP. nih.govorientjchem.orgpsicode.orgyoutube.com The addition of polarization functions (e.g., d, p) and diffuse functions (+) is often crucial for accurately describing the electronic distribution, especially in systems with heteroatoms and potential for hydrogen bonding. youtube.comyoutube.com The selection of an appropriate basis set represents a trade-off between accuracy and the computational resources required. For larger molecules or more complex calculations, effective core potentials (ECPs) can be used for heavier atoms to reduce computational time while maintaining accuracy. youtube.comnih.gov

Molecular Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide several descriptors that help in understanding and predicting the chemical behavior of 1-Methyl-3-phenylpiperidin-4-one.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comwikipedia.orgslideshare.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. schrodinger.comwikipedia.org A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. researchgate.netnih.gov For piperidinone derivatives, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack. For example, in a related compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, the calculated HOMO-LUMO energy gap was found to be 5.4194 eV. nih.gov

| Parameter | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap (ΔE) | 5.4194 nih.gov |

| Note: Specific HOMO and LUMO energy values for this compound require dedicated computational studies. The data presented is for a structurally related compound to illustrate the concept. |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. wisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. wisc.edu This analysis provides insights into the stability of a molecule arising from electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. wisc.edu For piperidinone systems, NBO analysis can quantify the interactions between, for instance, a nitrogen lone pair and adjacent anti-bonding orbitals, which can influence the conformation and reactivity of the piperidine ring. orientjchem.org The analysis also provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of the charge distribution compared to other methods like Mulliken population analysis. orientjchem.orgresearchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| LP(N) | σ(C-C) | Value |

| σ(C-H) | σ(C-N) | Value |

| Note: This table illustrates the type of data obtained from an NBO analysis. Actual values for this compound would require specific calculations. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.netresearchgate.net For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The regions around the hydrogen atoms would exhibit positive potential. This visualization provides a clear and intuitive guide to the reactive sites of the molecule. uni-muenchen.de

Mulliken Population Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, providing insight into the electron distribution and identifying electrophilic and nucleophilic sites. wikipedia.orgq-chem.com This analysis is derived from the linear combination of atomic orbitals (LCAO) molecular orbital method. wikipedia.org The calculation involves the density matrix and the overlap matrix of the basis functions to assign electronic charge to each atom. wikipedia.orgq-chem.com While conceptually simple, it's known that the resulting charges can be sensitive to the choice of the basis set used in the calculation. wikipedia.org

For this compound, density functional theory (DFT) calculations, such as those at the B3LYP/6-311G* level, can be employed to determine the Mulliken charges. researchgate.net The analysis reveals the distribution of charge across the molecule. Typically, the oxygen atom of the carbonyl group (C=O) exhibits a significant negative charge, making it a primary site for electrophilic attack. The nitrogen atom in the piperidine ring also carries a negative charge, though its reactivity is modulated by the attached methyl group and its incorporation within the ring structure.

Conversely, the carbonyl carbon atom (C4) is found to be electropositive, making it a key electrophilic center susceptible to nucleophilic attack. The atoms of the phenyl ring show a varied charge distribution, with the carbon atom attached to the piperidine ring (C3) and the hydrogen atoms generally being positive. This charge distribution is crucial for understanding the molecule's reactivity and its interactions with other molecules. uni-muenchen.de

Table 1. Predicted Mulliken atomic charges for key atoms in this compound based on theoretical calculations of analogous structures.

Conformational Energetics and Potential Energy Surfaces

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis and the study of potential energy surfaces (PES) provide a map of a molecule's energy as a function of its atomic coordinates, revealing the most stable conformations and the energy barriers between them. libretexts.orgrsc.org

For this compound, the piperidin-4-one ring is the central structural feature. Computational studies on similar piperidone derivatives show that this ring predominantly adopts a distorted chair conformation. nih.gov In this conformation, the substituents can occupy either axial or equatorial positions. The conformational preference is determined by the minimization of steric hindrance and other non-bonded interactions.

The phenyl group at the C3 position and the methyl group at the N1 position have preferred orientations. The most stable conformer is typically one where the bulky phenyl group occupies an equatorial position to minimize 1,3-diaxial interactions. The N-methyl group can also be either axial or equatorial, with the equatorial position generally being slightly more stable. The potential energy surface of such molecules is complex, with multiple local minima corresponding to different chair, boat, and twist-boat conformations. libretexts.org Theoretical calculations, such as those using DFT methods, can quantify the relative energies of these conformers.

Table 2. Theoretical relative energies of possible conformers for this compound, extrapolated from studies on similar piperidine derivatives.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net

NMR Chemical Shifts

Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for predicting both ¹H and ¹³C NMR chemical shifts. nih.govrsc.org By calculating the isotropic magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that often show good correlation with experimental data after appropriate scaling. nih.govresearchgate.net

For this compound, theoretical predictions can distinguish between protons and carbons in different chemical environments. For instance, the protons of the N-methyl group are expected to appear as a singlet, while the protons on the piperidine and phenyl rings would show complex multiplets. In the ¹³C NMR spectrum, the carbonyl carbon (C4) is predicted to have the largest chemical shift (downfield), a characteristic feature of ketones. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects in the calculation. nih.gov

Table 3. Predicted ¹H and ¹³C NMR chemical shifts for this compound based on DFT/GIAO calculations.

Vibrational Frequencies

Theoretical vibrational analysis using DFT methods can predict the infrared (IR) and Raman spectra of a molecule. psu.edu By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can determine the frequencies and intensities of the vibrational modes. psu.eduwisc.edu These calculations are invaluable for assigning experimental spectral bands to specific molecular motions. mdpi.com

In the calculated IR spectrum of this compound, the most intense absorption is predicted to be the C=O stretching vibration, typically appearing in the range of 1700-1730 cm⁻¹. Other characteristic vibrations include the C-N stretching of the tertiary amine, C-H stretching modes of the aromatic and aliphatic groups, and various bending modes. Comparing the computed spectrum with experimental data allows for a detailed understanding of the molecule's vibrational dynamics. researchgate.net

Table 4. Predicted characteristic vibrational frequencies for this compound from DFT calculations. *Frequencies are typically scaled to correct for anharmonicity and computational approximations.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are crucial for applications in optoelectronics and photonics. arxiv.orgdoi.org Computational chemistry provides a framework for predicting the NLO properties of molecules, guiding the design of new materials. rsc.orgfrontiersin.org Key NLO parameters include the molecular polarizability (α) and the first-order hyperpolarizability (β). frontiersin.org

For molecules like this compound, the presence of a phenyl ring (an electron-rich π-system) and a polar carbonyl group suggests potential, albeit modest, NLO activity. Quantum chemical calculations can determine the components of the polarizability and hyperpolarizability tensors. The magnitude of these properties is related to intramolecular charge transfer. While not a classic donor-acceptor NLO chromophore, the electronic asymmetry in the molecule can give rise to a non-zero hyperpolarizability. Theoretical studies on similar organic compounds indicate that strategic substitution on the phenyl ring could further enhance these NLO properties. doi.org

Table 5. Theoretically predicted NLO properties for this compound, estimated from computational studies on analogous organic molecules.

Dipole Moment Calculations and Molecular Polarity

Computational methods, particularly DFT, are widely used to calculate the dipole moment of molecules with high accuracy. For this compound, the primary contributions to the dipole moment are the polar C=O bond and the C-N bonds within the piperidine ring. The electronegative oxygen and nitrogen atoms pull electron density towards them, creating a net dipole moment. The orientation of the phenyl group and the N-methyl group in the molecule's most stable conformation will determine the final direction and magnitude of the dipole moment vector. Theoretical calculations for similar ketones and tertiary amines suggest a significant dipole moment for this compound, indicating its polar nature. researchgate.net

Table 6. Predicted dipole moment components and total dipole moment for this compound based on DFT calculations. The values are dependent on the final optimized geometry and molecular orientation.

Referenced Compounds

Reactivity and Reaction Mechanisms of 1 Methyl 3 Phenylpiperidin 4 One

Fundamental Reaction Types

Nucleophilic Reactions Involving the Carbonyl Group.

The carbonyl group of 1-methyl-3-phenylpiperidin-4-one is a key site for nucleophilic attack. The carbon atom of the carbonyl is electron-poor due to the electronegativity of the oxygen atom, making it an electrophile. libretexts.org This allows for a variety of nucleophilic addition reactions. libretexts.org

A common example is the Grignard reaction. mnstate.edumasterorganicchemistry.com When this compound is treated with a Grignard reagent, such as an alkyl or aryl magnesium halide (R-MgX), the nucleophilic R-group attacks the carbonyl carbon. youtube.comleah4sci.com This breaks the pi bond of the carbonyl group, and the electrons are pushed to the oxygen atom, forming a tetrahedral alkoxide intermediate. leah4sci.comudel.edu Subsequent protonation, typically with an acidic workup, yields a tertiary alcohol. leah4sci.comudel.edu

Another important set of nucleophilic reactions involves nitrogen nucleophiles. msu.edu For instance, the reaction with primary amines can lead to the formation of imines. msu.edumasterorganicchemistry.com This reaction is generally reversible and proceeds through a tetrahedral intermediate. msu.edumasterorganicchemistry.com

The table below summarizes typical nucleophilic addition reactions at the carbonyl group.

| Nucleophile | Reagent Example | Intermediate | Final Product |

| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | Alkoxide | Secondary Alcohol |

| Organometallic Reagent | Phenylmagnesium Bromide (PhMgBr) | Alkoxide | Tertiary Alcohol |

| Primary Amine | Methylamine (B109427) (CH₃NH₂) | Hemiaminal | Imine |

Oxidation and Reduction Pathways.

The oxidation and reduction of this compound offer pathways to a variety of derivatives. The ketone functionality and the tertiary amine are both susceptible to these transformations.

Reduction:

The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com For example, reduction with NaBH₄ yields 1-methyl-3-phenylpiperidin-4-ol.

Oxidation:

Oxidation can occur at both the piperidine (B6355638) ring and the nitrogen atom. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the cleavage of the piperidine ring. Milder oxidizing agents, such as hydrogen peroxide (H₂O₂), can selectively oxidize the tertiary amine to an N-oxide. Studies on similar piperidine derivatives have shown that oxidation with reagents like manganese(III) can be influenced by substituents on the piperidine ring. For instance, the presence of a methyl group at the 3-position can affect the rate of oxidation. iosrjournals.orgresearchgate.net

The following table outlines common oxidation and reduction reactions.

| Reaction | Reagent Example | Product |

| Reduction of Carbonyl | Sodium Borohydride (NaBH₄) | 1-Methyl-3-phenylpiperidin-4-ol |

| Oxidation of Nitrogen | Hydrogen Peroxide (H₂O₂) | This compound-N-oxide |

| Ring Oxidation | Potassium Permanganate (KMnO₄) | Ring-opened products |

Substitution Reactions on the Piperidine Ring.

Substitution reactions on the piperidine ring of this compound are less common than reactions at the carbonyl group but are crucial for creating diverse analogs. These reactions often require activation of the ring.

One approach involves the introduction of substituents at the α-carbon to the carbonyl group (C-3 and C-5). This can sometimes be achieved through enolate chemistry, although the presence of the phenyl group at C-3 influences the regioselectivity.

Another strategy involves modifications of the piperidine nitrogen. While the methyl group is already present, demethylation followed by re-alkylation with different substituents is a possibility, though this falls outside direct substitution on the ring itself.

Research on related piperidine derivatives has shown that substitution on the piperidine ring can significantly impact biological activity. For example, the introduction of methyl groups at various positions on the piperidine ring of N-substituted 4-(3-hydroxyphenyl)piperidines has been shown to modulate their opioid receptor binding properties. acs.org Specifically, the presence and position of methyl groups can influence antagonist potency and receptor selectivity. acs.org

Mechanistic Studies of Key Transformations

Iminium Ion Intermediates in Piperidinone Chemistry.

Iminium ions are key reactive intermediates in many reactions involving piperidines and piperidinones. wikipedia.org An iminium ion is a cation with the general structure [R₂C=NR₂]⁺. wikipedia.org They are typically formed by the condensation of a secondary amine with an aldehyde or ketone under acidic conditions, or by the oxidation of a tertiary amine. wikipedia.org

In the context of this compound, iminium ions can be generated through the oxidation of the tertiary amine of the piperidine ring. researchgate.net For example, metabolic studies of drugs containing a piperidine ring have shown the formation of iminium intermediates, which can then be trapped by nucleophiles like cyanide. nih.gov These intermediates are formed through oxidation at the α-carbon to the nitrogen. nih.gov

Iminium ions are electrophilic and can react with various nucleophiles. wikipedia.org This reactivity is harnessed in several synthetic methodologies. For instance, the Pictet-Spengler reaction and the Mannich reaction proceed through iminium ion intermediates. wikipedia.org In the case of piperidinone chemistry, the formation of an iminium ion can facilitate further transformations, such as cyclization or the introduction of substituents. mdpi.com

Free-Radical Mechanisms in Piperidinone Synthesis.

Free-radical reactions provide an alternative and powerful approach to the synthesis and modification of piperidinone structures. A free radical is a species with an unpaired electron, making it highly reactive. uomustansiriyah.edu.iqacs.org

In the synthesis of piperidinone rings, free-radical cyclizations have been employed. For example, the cyclization of enamides using radical initiators like AIBN (azobisisobutyronitrile) and a radical mediator such as tributyltin hydride (Bu₃SnH) can lead to the formation of piperidin-2-ones. researchgate.net The regioselectivity of these cyclizations (5-exo-trig vs. 6-endo-trig) can be influenced by the substituents on the starting material. researchgate.net

Titanium(III) species have also been utilized to mediate free-radical reactions for the synthesis of complex molecules. nih.gov These methods can involve the generation of radicals that then undergo addition or coupling reactions. nih.gov While direct free-radical synthesis of this compound is not the most common route, the principles of free-radical chemistry are applicable to the synthesis of its analogs and derivatives.

Pericyclic Reactions in Piperidine Ring Formation.niscpr.res.in

While the direct synthesis of this compound via a one-step pericyclic reaction is not the most common or well-documented method, the principles of pericyclic reactions, particularly cycloadditions, are fundamental to understanding the formation of six-membered rings like the piperidine core. Pericyclic reactions are concerted processes that occur through a cyclic transition state, offering a high degree of stereochemical control. asianpubs.orgrsc.org

One of the most powerful pericyclic reactions for the formation of six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition. mdma.ch In a hypothetical application to a precursor of this compound, an appropriately substituted diene could react with a dienophile containing a nitrogen atom. For instance, a 1-aza-1,3-butadiene derivative could react with an enone. The regioselectivity and stereoselectivity of such a reaction would be governed by the electronic properties and steric bulk of the substituents on both the diene and dienophile, in accordance with the well-established principles of the Diels-Alder reaction.

Another class of pericyclic reactions, electrocyclic reactions, can also be involved in the formation of six-membered rings. These intramolecular reactions involve the formation of a sigma bond between the termini of a conjugated pi system. rsc.org For example, a substituted 6π-electron aza-triene could undergo a thermally or photochemically induced electrocyclization to form a dihydropyridine (B1217469) ring, which could then be further elaborated to the desired piperidin-4-one. The stereochemical outcome of the ring closure (conrotatory or disrotatory) is dictated by the Woodward-Hoffmann rules and depends on the reaction conditions (thermal or photochemical). asianpubs.orgrsc.org

While the Mannich reaction is the more traditional and widely used method for synthesizing this compound and its analogs, the principles of pericyclic reactions provide a powerful conceptual framework for the stereocontrolled synthesis of the piperidine ring system.

Regioselectivity and Stereocontrol in Chemical Reactions.nih.govwikipedia.org

The synthesis of this compound, most commonly achieved through a Mannich-type reaction, presents significant challenges and opportunities in terms of regioselectivity and stereocontrol. The Mannich reaction is a three-component condensation involving an amine (methylamine), a non-enolizable aldehyde (formaldehyde), and an enolizable carbonyl compound, which in this case would be a precursor to the 3-phenyl-4-oxopiperidine core, such as phenylacetone (B166967) or a derivative. nih.govnih.gov

Regioselectivity:

The key bond formation in the Mannich synthesis of this compound involves the nucleophilic attack of an enol or enolate derived from a ketone onto an iminium ion formed from methylamine and formaldehyde (B43269). When an unsymmetrical ketone like phenylacetone is used, the potential for the formation of two different regioisomers arises. However, in the case of this compound, the reaction proceeds with high regioselectivity. The enolization of phenylacetone preferentially occurs away from the phenyl group, leading to the formation of the desired 3-phenyl-substituted piperidinone. This regioselectivity is primarily governed by thermodynamic and steric factors, where the formation of the more substituted and sterically less hindered enolate is favored.

Stereocontrol:

The Mannich reaction creates a new stereocenter at the C3 position of the piperidine ring. The control of the stereochemistry at this center is a critical aspect of the synthesis. The reaction can lead to the formation of enantiomers and, if other stereocenters are present, diastereomers.

The stereochemical outcome of the Mannich reaction is influenced by several factors, including the nature of the reactants, the solvent, the temperature, and the presence of chiral catalysts or auxiliaries. In the absence of any chiral influence, a racemic mixture of the (R)- and (S)-enantiomers of this compound would be expected.

To achieve stereocontrol, asymmetric Mannich reactions have been developed. These methods often employ chiral catalysts, such as proline and its derivatives, which can facilitate the formation of one enantiomer over the other with high enantiomeric excess. nih.gov The catalyst typically forms a chiral enamine intermediate with the ketone, which then reacts with the iminium ion in a stereoselective manner. The steric environment created by the chiral catalyst directs the approach of the iminium ion, leading to the preferential formation of one diastereomeric transition state and, consequently, one enantiomer of the product.

The resulting this compound exists as a mixture of conformers, with the piperidine ring adopting a chair conformation. In this conformation, the substituents can occupy either axial or equatorial positions. Conformational analysis of related 3-substituted piperidin-4-ones suggests that the phenyl group at the C3 position preferentially occupies an equatorial position to minimize steric interactions. asianpubs.org This conformational preference can influence the reactivity of the molecule in subsequent reactions.

Applications As a Key Intermediate and Building Block in Advanced Organic Synthesis

Role in the Synthesis of Complex Heterocyclic Systems

The ketone functionality of 1-methyl-3-phenylpiperidin-4-one is a key handle for constructing fused and spirocyclic heterocyclic systems through various synthetic strategies. These complex structures are of significant interest in drug discovery due to their rigid three-dimensional frameworks, which can allow for precise interactions with biological targets.

One important application is in multicomponent reactions, such as the Gewald reaction, for the synthesis of polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org The reaction involves the condensation of a ketone, an activated nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org When applied to this compound, this reaction would yield a complex piperidine-fused thiophene (B33073) system, a scaffold with potential applications in medicinal chemistry. The mechanism begins with a Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization to form the thiophene ring. wikipedia.orgnih.gov

Another powerful strategy for building complex heterocycles from this ketone is the formation of spirocyclic compounds. Spiro-heterocycles, where two rings share a single atom, are prevalent in natural products and pharmacologically active molecules. The carbonyl group of this compound can react with various bifunctional reagents to create spiro-fused systems. For instance, reaction with isatin (B1672199) derivatives can lead to the formation of spiro-oxindoles, or reaction with thioglycolic acid and an amine can produce spiro-thiazolidinones. nih.gov These reactions significantly increase the structural complexity and diversity of molecules derived from the parent piperidone.

Precursor to Substituted Piperidines and Piperazines

The 4-oxo functional group in this compound is readily transformed, making it an excellent precursor for a wide range of substituted piperidines. Simple reduction of the ketone, typically with hydride reagents like sodium borohydride (B1222165), yields the corresponding alcohol, 1-methyl-3-phenylpiperidin-4-ol.

A more versatile transformation is reductive amination, which converts the ketone into a new amine-containing substituent at the C4 position. This one-pot reaction typically involves treating the ketone with a primary or secondary amine under acidic conditions to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). This method avoids the problems of over-alkylation often encountered with direct alkylation of amines. The ability to introduce a wide variety of amine functionalities makes this a powerful tool for creating libraries of new piperidine (B6355638) derivatives for structure-activity relationship (SAR) studies.

Furthermore, the 1-methyl-3-phenylpiperidine (B100822) scaffold is structurally related to key intermediates used in the synthesis of important pharmaceuticals. For example, 1-methyl-3-phenylpiperazine (B26559) is a known key intermediate in the synthesis of the antidepressant drug Mirtazapine. While not a direct conversion, the synthetic strategies used to access these piperazines often involve related piperidone precursors, highlighting the value of the 1-methyl-3-phenylpiperidine core in pharmaceutical synthesis.

Utility in the Construction of Natural Product Analogs

The piperidine ring is a privileged scaffold found in a vast number of natural products, particularly alkaloids, which exhibit a wide range of biological activities. The 1-methyl-3-phenylpiperidine core provides a robust framework for the synthesis of analogs of these natural products. By modifying the functional groups on the piperidone ring, chemists can systematically alter the structure to probe biological activity, improve pharmacokinetic properties, or develop novel therapeutic agents.

A prominent example of a class of molecules that can be mimicked using this scaffold is the pethidine family of synthetic analgesics. wikipedia.orgunodc.org Pethidine (also known as meperidine) is ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, a compound with a very similar core structure. wikipedia.org this compound can serve as a starting point for the synthesis of pethidine analogs by modifying the C3 and C4 positions. For instance, manipulation of the ketone at C4 could lead to the introduction of the carboxylate group found in pethidine, while variations at the C3 phenyl group could be used to explore structure-activity relationships. unodc.orgwikipedia.org The development of such analogs is a common strategy in drug discovery to create compounds with improved efficacy or reduced side effects compared to the original natural product or lead compound.

Strategic Intermediate for Chemical Library Synthesis

In modern drug discovery, the synthesis of chemical libraries containing a large number of structurally diverse compounds is essential for high-throughput screening and identifying new drug leads. nih.gov this compound is an excellent scaffold for combinatorial chemistry and the generation of such libraries.

The multiple reactive sites on the molecule allow for the systematic introduction of a wide array of chemical functionalities. The ketone at the C4 position can be converted into a variety of other groups, including alcohols, amines, olefins, and spiro-heterocycles. nih.gov The phenyl group at C3 can be modified through electrophilic aromatic substitution to introduce different substituents, thereby altering the electronic and steric properties of the molecule. Finally, while the N-methyl group is relatively stable, more advanced synthetic routes could allow for variation at this position as well.

This potential for diversification allows for the creation of a large matrix of compounds from a single, readily accessible intermediate. For example, by reacting the ketone with a set of 50 different amines via reductive amination and then modifying the phenyl ring with 10 different electrophiles, one could theoretically generate a library of 500 unique compounds. This approach, known as diversity-oriented synthesis, is a powerful tool for exploring chemical space and discovering novel bioactive molecules. The use of piperidine scaffolds in generating libraries for targeting various diseases, including cancer and inflammatory conditions, is well-documented. nih.gov

Data Tables

Table 1: Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Class |

| Reduction | NaBH₄, LiAlH₄ | 1-Methyl-3-phenylpiperidin-4-ol |

| Reductive Amination | R¹R²NH, NaBH₃CN | 4-Amino-1-methyl-3-phenylpiperidines |

| Gewald Reaction | R-CH₂-CN, S₈, Base | Piperidine-fused 2-Aminothiophenes |

| Spirocyclization | Isatin, Base | Spiro[piperidine-4,3'-oxindoles] |

| Spirocyclization | Thioglycolic acid, Amine | Spiro[piperidine-4,2'-thiazolidinones] |

常见问题

Q. What are the optimal synthetic routes for 1-methyl-3-phenylpiperidin-4-one, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves cyclization of substituted amines or ketones. Key steps include:

- Mannich reaction for constructing the piperidinone core, using formaldehyde and secondary amines under acidic conditions.

- Microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 60–80% yield in 2 hours at 120°C).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Optimization parameters: - pH control (e.g., acetic acid vs. HCl) to minimize byproducts.

- Temperature gradients to stabilize intermediates.

Validation requires HPLC-MS to confirm purity (>95%) and NMR (¹H/¹³C) for structural confirmation .

Q. How can researchers characterize the structural and electronic properties of this compound experimentally?

Methodological Answer:

- X-ray crystallography resolves stereochemistry and bond angles (e.g., C=O bond length ~1.22 Å, piperidinone ring puckering analysis) .

- Vibrational spectroscopy (FT-IR) identifies functional groups: C=O stretch at ~1700 cm⁻¹, aromatic C–H bends at ~750 cm⁻¹.

- Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) correlate experimental data with electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation per GHS H315/H319) .

- Ventilation: Use fume hoods to avoid inhalation (STOT SE 3, H335).

- Spill management: Absorb with inert material (vermiculite) and dispose as hazardous waste.

- First aid: Immediate rinsing with water for eye/skin contact; seek medical evaluation if ingested .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functionalization of this compound for pharmacological applications?

Methodological Answer:

-

Substituent effects:

-

In silico docking (AutoDock Vina) predicts interactions with targets like serotonin receptors (ΔG ~-8.5 kcal/mol) .

Q. What strategies mitigate enantiomeric impurities in chiral derivatives of this compound?

Methodological Answer:

- Chiral resolution: Use (-)-di-p-toluoyl-D-tartaric acid for diastereomeric salt formation (≥99% ee).

- Asymmetric catalysis: Employ Jacobsen’s thiourea catalyst for stereoselective alkylation (90% ee) .

- Analytical validation: Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) monitors enantiopurity .

Q. How should researchers address contradictory data in meta-analyses of this compound’s bioactivity?

Methodological Answer:

- Heterogeneity assessment: Calculate I² statistic (≥50% indicates significant heterogeneity) and H index (≥1.5 suggests variability beyond chance) .

- Sensitivity analysis: Exclude outlier studies (e.g., non-GLP compliance) and re-analyze pooled effect sizes (random-effects model).

- Publication bias: Funnel plots and Egger’s regression test (p < 0.05 indicates bias) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。